4-(Benzyloxy)-2-(hydroxymethyl)phenol
Description
Properties
CAS No. |
177782-31-9 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-phenylmethoxyphenol |
InChI |
InChI=1S/C14H14O3/c15-9-12-8-13(6-7-14(12)16)17-10-11-4-2-1-3-5-11/h1-8,15-16H,9-10H2 |
InChI Key |
SGFYCHNHQTZYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 4-(Benzyloxy)-2-(hydroxymethyl)phenol and related compounds:
Functional and Pharmacological Differences
Solubility and Lipophilicity: The hydroxymethyl group in this compound increases water solubility compared to its methyl-substituted analogue (4-(Benzyloxy)-2-methylphenol) . Fluorinated derivatives (e.g., 4,5-difluoro) exhibit greater metabolic stability due to reduced oxidative degradation .
Pharmacological Activity: 4-Benzyl Albuterol retains β₂-agonist activity due to its tert-butylaminoethyl side chain, whereas this compound lacks this moiety and is pharmacologically inactive . Compounds like gymconopin D (isolated from Pleione bulbocodioides) share phenolic frameworks but demonstrate antitumor activity via distinct mechanisms, such as ROS modulation .
Synthetic Utility: 4-(Benzyloxy)-2-methylphenol is synthesized via silicon-based protection/deprotection strategies, a method adaptable to hydroxymethyl derivatives . N-Benzyl Albuterol requires multi-step alkylation and amination processes, reflecting the complexity of β₂-agonist APIs .
Analytical and Regulatory Considerations
- Purity Standards: this compound is monitored in salbutamol formulations at thresholds <0.1% to ensure safety .
- Chromatographic Behavior : Its polarity necessitates reverse-phase HPLC with UV detection (λ = 220–280 nm) for accurate quantification .
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